Methyl 3-Aminopyridazine-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

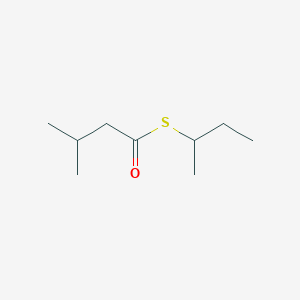

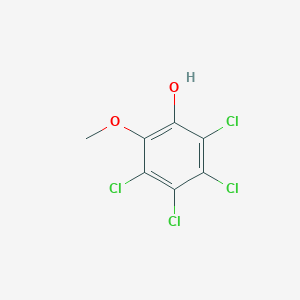

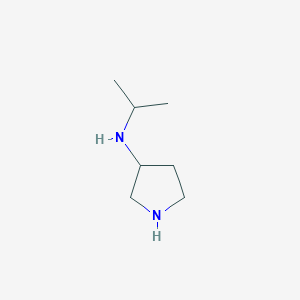

Methyl 3-Aminopyridazine-4-carboxylate is a chemical compound belonging to the category of pyridazine derivatives. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring structure with two nitrogen atoms. This class of compounds has been studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Analysis

- A series of methyl-2-aminopyridine-4-carboxylate derivatives, including close analogs of Methyl 3-Aminopyridazine-4-carboxylate, have been synthesized and characterized by various techniques such as FT-IR and 1H NMR spectral studies (Nagashree, Mallu, Mallesha, & Bindya, 2013).

- The synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate provides insight into the synthetic pathways that can be adapted for the synthesis of Methyl 3-Aminopyridazine-4-carboxylate (Shi Qunfeng et al., 2012).

Molecular Structure Analysis

- Methylated pyridazine derivatives, including Methyl 3-Aminopyridazine-4-carboxylate, exhibit interesting structural features such as tautomeric forms and specific intermolecular interactions (Katrusiak, Piechowiak, & Katrusiak, 2011).

- The crystalline structure of similar compounds, like 4-aminopyridine derivatives, shows the potential for diverse molecular interactions and arrangements (Montis & Hursthouse, 2012).

Chemical Reactions and Properties

- Reactions of methylated pyridazine derivatives, including the bromination, oxidation, and amination of these compounds, are essential for understanding their chemical behavior (Yang Shao-juan, 2012).

- The interaction of similar compounds with DNA and their antimicrobial activity highlight the potential biological interactions of Methyl 3-Aminopyridazine-4-carboxylate (Abu-Youssef et al., 2010).

Physical Properties Analysis

- The lipophilicity and specific intermolecular interactions of methylated pyridazine derivatives are important physical properties that can influence their applications and behavior in different environments (Katrusiak, Piechowiak, & Katrusiak, 2011).

Chemical Properties Analysis

- The chemical properties of Methyl 3-Aminopyridazine-4-carboxylate can be inferred from studies on similar compounds, such as their antimicrobial activities and the ability to form complexes with various ions (Nagashree, Mallu, Mallesha, & Bindya, 2013); (Abu-Youssef et al., 2010).

科学研究应用

Synthesis and Biological Activity

Methyl 3-Aminopyridazine-4-carboxylate is a derivative of aminopyridines, a class of heterocyclic compounds notable for their diverse pharmacological activities. Research has focused on the synthesis of various aminopyridine derivatives, including methyl 3-aminopyridazine-4-carboxylate, to explore their potential biological activities. These compounds have shown a range of biological effects, leading to their investigation in drug development and other applications. The synthesis processes involve complex coordination with metals and are influenced by factors such as solvent choice and isomeric forms, which can impact the yield and purity of the final product. The biological activities of these compounds are diverse, making them of interest in the development of new pharmacological agents (Orie, Duru, & Ngochindo, 2021).

Enhancing Protoporphyrin IX Accumulation in Photodynamic Therapy

Methyl 3-Aminopyridazine-4-carboxylate derivatives have been explored in the context of photodynamic therapy (PDT), particularly in efforts to enhance the accumulation of protoporphyrin IX (PpIX), a crucial component in the effectiveness of PDT. Strategies to increase PpIX accumulation include the use of penetration enhancers and pretreatment methods to optimize the delivery of photosensitizing agents like 5-aminolaevulinic acid (ALA) or its derivatives. Such approaches aim to improve the clinical outcomes of PDT by ensuring higher concentrations of PpIX in treated tissues, thereby enhancing the therapeutic effects (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Toxicology and Environmental Impact

The toxicological aspects of methyl 3-aminopyridazine-4-carboxylate and its derivatives are also a significant area of study. Understanding the toxic effects and potential environmental impact of these compounds is crucial for assessing their safety in various applications. Research in this area focuses on elucidating the mechanisms of toxicity, identifying potential adverse effects, and evaluating the environmental persistence and degradation of these compounds. Such studies are essential for ensuring that the use of methyl 3-aminopyridazine-4-carboxylate derivatives in scientific and industrial applications is both safe and sustainable (Zhang, Leung, Kwok, Bao, & Lam, 2008).

安全和危害

属性

IUPAC Name |

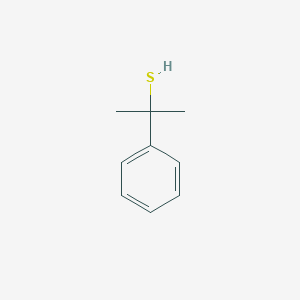

methyl 3-aminopyridazine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-3-8-9-5(4)7/h2-3H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYGDGLCYQQXJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Aminopyridazine-4-carboxylate | |

CAS RN |

1256633-18-7 |

Source

|

| Record name | 4-Pyridazinecarboxylic acid, 3-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)

![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)